molecular formula C21H18ClN3O5 B11460339 3-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

3-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11460339
M. Wt: 427.8 g/mol
InChI Key: LMKBZHRNLRTSBZ-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the 6,7-dimethoxy-2H-1,3-benzodioxol-5-yl group: This can be done through coupling reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.

    Reduction: Reduction reactions could target the aromatic rings or the imidazo[4,5-b]pyridine core.

    Substitution: Various substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it may exhibit various activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, it could be investigated for its potential as a therapeutic agent.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 3-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE exerts its effects would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the core structure and may have similar biological activities.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups often exhibit unique chemical reactivity.

    Benzodioxole derivatives: These compounds are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 3-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClN3O5

Molecular Weight

427.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H18ClN3O5/c1-27-18-14(7-15-19(20(18)28-2)30-10-29-15)13-8-16(26)24-21-17(13)23-9-25(21)12-5-3-4-11(22)6-12/h3-7,9,13H,8,10H2,1-2H3,(H,24,26)

InChI Key

LMKBZHRNLRTSBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3N=CN4C5=CC(=CC=C5)Cl)OCO2)OC

Origin of Product

United States

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